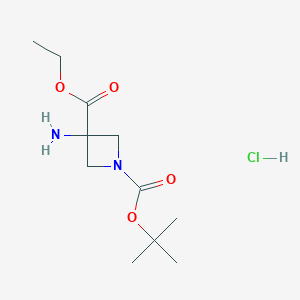
3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride” is a chemical compound with the formula C11H21ClN2O4 . It is used in the pharmaceutical industry as a building block .
Synthesis Analysis
The synthesis of azetidine derivatives, including “3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride”, has been studied . The four stereoisomers of azetidine-2,3-dicarboxylic acid were synthesized in a stereocontrolled fashion following two distinct strategies: one providing the two cis-ADC enantiomers and one giving access to the two trans-ADC enantiomers .Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine. It also contains two ester groups and an amino group .Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride” is 280.7509 . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources.Applications De Recherche Scientifique
Synthesis of Enantiopure Compounds
Azetidine derivatives, including variants similar to the specified chemical, serve as critical intermediates in the synthesis of enantiopure compounds. Sajjadi and Lubell (2008) developed a method for synthesizing azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, demonstrating the utility of these chimeras in studying peptide activity and the influence of conformation on biological functions (Sajjadi & Lubell, 2008).
Prodrug Development
Azetidine derivatives have been explored as prodrugs, aiming to improve pharmacokinetic properties and enhance drug delivery. Parang, Wiebe, and Knaus (2000) reviewed various strategies for designing prodrugs of AZT (3'-Azido-2',3'-dideoxythymidine), utilizing azetidine-based esters to bypass initial phosphorylation steps, reduce toxicity, and achieve targeted drug delivery (Parang, Wiebe, & Knaus, 2000).
Biological and Agricultural Implications
The presence of azetidine-2-carboxylic acid in garden beets and its potential implications for human health and agriculture have been documented, highlighting the significance of understanding azetidine derivatives in the food chain and their biological effects (Rubenstein et al., 2006).
Antimicrobial Applications
Studies on substituted phenyl azetidines have explored their potential as antimicrobial agents, suggesting the application of azetidine derivatives in developing new antimicrobial compounds (Doraswamy & Ramana, 2013).
Synthetic Chemistry and Molecular Design
The utility of azetidine derivatives in synthetic chemistry is vast, with applications in the modular synthesis of azetidines and the development of new synthetic routes for functionalized compounds. This includes the synthesis of azetidine-containing pharmaceuticals and the exploration of their rearrangement reactions for the generation of new molecular structures (Fawcett et al., 2019).
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-5-16-8(14)11(12)6-13(7-11)9(15)17-10(2,3)4;/h5-7,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXBCOOTMVQFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)





![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)


![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide](/img/structure/B2880640.png)

